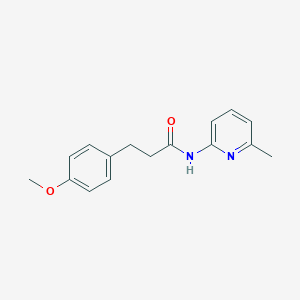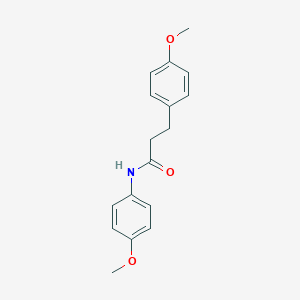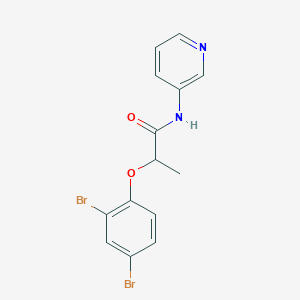
3-(2-Morpholinoethyl)-1,1-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Morpholinoethyl)-1,1-diphenylurea, also known as MMDU, is a chemical compound that has been extensively studied for its potential use in scientific research. MMDU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 324.4 g/mol.
Mechanism of Action
The mechanism of action of 3-(2-Morpholinoethyl)-1,1-diphenylurea involves its binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This compound has been shown to be a non-competitive inhibitor of CDK2, meaning that it does not compete with ATP for binding to the enzyme. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell cycle progression and proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to inhibit the activity of GSK3β, which is involved in the regulation of glucose metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Morpholinoethyl)-1,1-diphenylurea in lab experiments is its specificity for CDK2 and GSK3β, which allows for the selective inhibition of these enzymes without affecting other protein kinases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on 3-(2-Morpholinoethyl)-1,1-diphenylurea. One area of interest is the development of more potent and selective inhibitors of CDK2 and GSK3β based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be explored further.
Synthesis Methods
The synthesis of 3-(2-Morpholinoethyl)-1,1-diphenylurea involves the reaction of 2-chlorobenzophenone with morpholine to form 2-(morpholin-2-yl)benzophenone, which is then reacted with diphenylurea in the presence of a base to form this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-(2-Morpholinoethyl)-1,1-diphenylurea has been studied for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), both of which are involved in the regulation of cell cycle progression and proliferation. This compound has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(20-11-12-21-13-15-24-16-14-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUOVVVAKHWCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


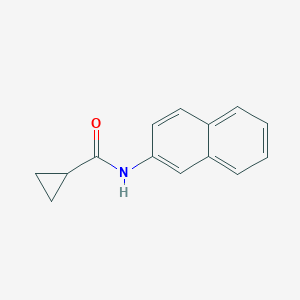

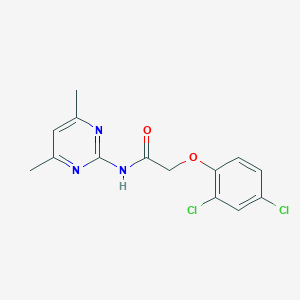
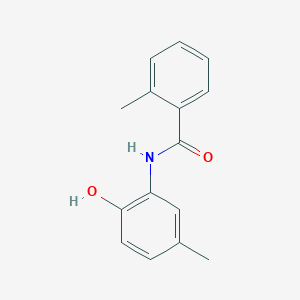
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B502966.png)

